molecular formula C13H13NO3 B5702691 N-(2-oxo-2H-chromen-6-yl)butanamide

N-(2-oxo-2H-chromen-6-yl)butanamide

Cat. No.: B5702691
M. Wt: 231.25 g/mol
InChI Key: POUHCENEBHMLCO-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)butanamide: is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of organic compounds known for their diverse biological activities and are widely found in nature This particular compound has a chromenone structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-6-yl)butanamide typically involves the reaction of 6-amino-2H-chromen-2-one with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

[ \text{6-amino-2H-chromen-2-one} + \text{butanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-oxo-2H-chromen-6-yl)butanamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the carbonyl group in the chromenone ring to a hydroxyl group. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-oxo-2H-chromen-6-yl)butanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has shown inhibitory activity against certain bacterial strains and free radicals.

Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, perfumes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)butanamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to reduced oxidative stress and inflammation. Additionally, it can bind to DNA and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins
  • benzofuran
  • benzoxazol

Comparison: N-(2-oxo-2H-chromen-6-yl)butanamide is unique due to the presence of the butanamide group, which imparts distinct chemical and biological properties. Compared to other coumarin derivatives, it exhibits enhanced stability and reactivity, making it suitable for a wider range of applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

IUPAC Name

N-(2-oxochromen-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-3-12(15)14-10-5-6-11-9(8-10)4-7-13(16)17-11/h4-8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUHCENEBHMLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786982
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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